molecular formula C11H18O4 B15162497 5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal CAS No. 143267-45-2

5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal

Katalognummer: B15162497
CAS-Nummer: 143267-45-2
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: UXOWKEAMYJDGAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal is a chemical compound that features a unique bicyclic structure with three oxygen atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclic structure imparts unique chemical properties that make it a valuable subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal typically involves the formation of the bicyclic core followed by the introduction of the pentanal group. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts may also be employed to improve the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The bicyclic structure can undergo substitution reactions, particularly at the oxygen atoms.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially inhibiting or activating their function. The presence of the aldehyde group can also facilitate interactions with nucleophilic sites on biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal is unique due to the presence of the pentanal group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

143267-45-2

Molekularformel

C11H18O4

Molekulargewicht

214.26 g/mol

IUPAC-Name

5-(7,8,9-trioxabicyclo[4.2.1]nonan-1-yl)pentanal

InChI

InChI=1S/C11H18O4/c12-9-5-1-3-7-11-8-4-2-6-10(13-11)14-15-11/h9-10H,1-8H2

InChI-Schlüssel

UXOWKEAMYJDGAQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(OC(C1)OO2)CCCCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.